molecular formula C18H26O B8752625 2,6-Dicyclopentyl-3,5-xylenol CAS No. 60834-84-6

2,6-Dicyclopentyl-3,5-xylenol

Cat. No.: B8752625
CAS No.: 60834-84-6
M. Wt: 258.4 g/mol
InChI Key: UUJICVPYWDJSSZ-UHFFFAOYSA-N
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Description

2,6-Dicyclopentyl-3,5-xylenol (CAS 60834-84-6), also known as 2,6-Dicyclopentyl-3,5-dimethylphenol, is a substituted phenolic compound with a molecular formula of C₁₈H₂₆O and a molar mass of 258.4 g/mol . Its structure features two cyclopentyl groups at the 2- and 6-positions of the aromatic ring and methyl groups at the 3- and 5-positions (Figure 1). The bulky cyclopentyl substituents confer significant steric hindrance and hydrophobicity, distinguishing it from simpler phenolic derivatives like 4-chloro-3,5-dimethylphenol (PCMX) .

Properties

CAS No.

60834-84-6

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2,6-dicyclopentyl-3,5-dimethylphenol

InChI

InChI=1S/C18H26O/c1-12-11-13(2)17(15-9-5-6-10-15)18(19)16(12)14-7-3-4-8-14/h11,14-15,19H,3-10H2,1-2H3

InChI Key

UUJICVPYWDJSSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents
2,6-Dicyclopentyl-3,5-xylenol 60834-84-6 C₁₈H₂₆O 258.4 2,6-Cyclopentyl; 3,5-Methyl
4-Chloro-3,5-dimethylphenol (PCMX) 88-04-0 C₈H₉ClO 156.6 4-Chloro; 3,5-Methyl
3,5-Dimethylphenol (Xylenol) 108-68-9 C₈H₁₀O 122.2 3,5-Methyl
  • Electron Effects: PCMX’s chlorine substituent is electron-withdrawing, enhancing the phenol’s acidity (lower pKa), whereas the cyclopentyl and methyl groups in this compound are electron-donating, likely resulting in a higher pKa and lower acidity .

Physicochemical Properties

Property This compound 4-Chloro-3,5-dimethylphenol (PCMX) 3,5-Dimethylphenol
Solubility Low (hydrophobic) Moderate in polar solvents Moderate
Boiling/Melting Points Likely high (bulky groups) Melting point: 114–116°C Melting point: 63°C
Lipophilicity (LogP) High (cyclopentyl groups) Moderate (LogP ~3.0) Low (LogP ~2.2)
  • Thermal Stability: Increased molar mass and bulky substituents suggest higher thermal stability for this compound relative to simpler analogs.

Functional and Application Differences

  • PCMX : Widely used as a disinfectant and preservative due to its antimicrobial activity and moderate solubility in aqueous systems .
  • This compound: Its hydrophobicity may limit utility in water-based formulations but could enhance performance in non-polar matrices (e.g., polymer stabilizers, lipid-rich antimicrobial applications).

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